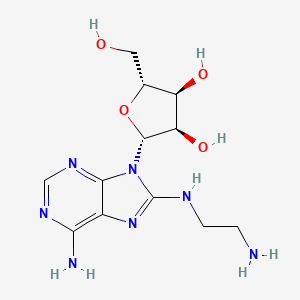

8-((2-Aminoethyl)amino)adenosine

Description

Contextualization within Modified Nucleoside Research

The field of modified nucleoside research is dedicated to the synthesis and application of structural analogs of natural nucleosides to probe and modulate biological systems. These modifications can be strategically placed on the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, each conferring unique properties. Modifications at the C8 position of purine (B94841) nucleosides, such as adenosine (B11128), have been a particularly fruitful area of investigation. The C8 position is not directly involved in the Watson-Crick base pairing, making it an ideal site for introducing functional groups without disrupting the fundamental processes of nucleic acid recognition.

The introduction of an amino group at this position, as seen in the well-studied analog 8-aminoadenosine, has been shown to impart significant biological activities, including the inhibition of transcription. The further extension of this with a (2-aminoethyl)amino group in 8-((2-Aminoethyl)amino)adenosine provides a reactive handle for further chemical modifications and can influence its interaction with target biomolecules.

Significance as a Research Probe in Cellular and Molecular Studies

The primary significance of this compound lies in its utility as a versatile research probe. The terminal amino group of the (2-aminoethyl)amino side chain serves as a nucleophile, allowing for its conjugation to a variety of reporter molecules, such as fluorescent dyes, biotin (B1667282), or affinity tags. This "clickable" nature enables researchers to track the localization and interactions of the modified nucleoside within cells, providing insights into processes like RNA synthesis, cellular signaling, and enzyme activity.

Furthermore, the structural resemblance to adenosine allows it to be recognized and processed by cellular machinery, including kinases that can convert it to the corresponding triphosphate. This metabolic activation is crucial for its incorporation into nascent RNA transcripts, a property that can be exploited to study the dynamics of transcription.

Relationship to Other Adenosine Analogs and Derivatives

This compound belongs to a broader class of C8-substituted adenosine analogs. Its parent compound, 8-aminoadenosine, is a well-characterized RNA-directed nucleoside analog that has been shown to reduce cellular ATP levels and inhibit mRNA synthesis. nih.govmedchemexpress.com The cytotoxic effects of 8-aminoadenosine are dependent on its conversion to 8-amino-ATP by adenosine kinase. medchemexpress.com

Another relevant analog is 8-bromoadenosine (B559644), which often serves as a key synthetic precursor for a wide range of C8-substituted adenosines. The bromine atom at the C8 position is a good leaving group, facilitating nucleophilic substitution reactions with various amines, including ethylenediamine, to introduce the desired side chain.

The properties of this compound can be further understood by comparing it with other adenosine derivatives modified at different positions. For instance, modifications at the N6- or C2-positions of the adenine (B156593) ring are known to modulate the affinity and selectivity of these analogs for adenosine receptors, a family of G protein-coupled receptors involved in numerous physiological processes. The specific modification at the C8 position in this compound, however, primarily directs its utility towards probing nucleic acid-related processes and serving as a platform for bioconjugation.

Interactive Data Table: Properties of Adenosine and Related Analogs

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | Natural purine nucleoside. |

| 8-Aminoadenosine | C₁₀H₁₄N₆O₄ | 282.26 | C8-amino substituted analog, transcription inhibitor. medchemexpress.com |

| 8-Bromoadenosine | C₁₀H₁₂BrN₅O₄ | 346.14 | Synthetic precursor for C8-substituted analogs. |

| This compound | C₁₂H₁₉N₇O₄ | 325.33 | C8-substituted with a reactive amino side chain. |

Structure

3D Structure

Properties

CAS No. |

62936-94-1 |

|---|---|

Molecular Formula |

C12H19N7O4 |

Molecular Weight |

325.32 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-8-(2-aminoethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H19N7O4/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-8(22)7(21)5(3-20)23-11/h4-5,7-8,11,20-22H,1-3,13H2,(H,15,18)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

YGOKNGZQSZCCMB-IOSLPCCCSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)NCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)NCCN)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Investigated Molecular Mechanisms of Action of 8 2 Aminoethyl Amino Adenosine Analogs

Intracellular Metabolism and Active Triphosphate Formation (e.g., 8-amino-ATP)

For adenosine (B11128) analogs like 8-amino-adenosine to exert their biological effects, they must first be metabolized intracellularly. tmc.eduresearchgate.net This process is initiated by cellular kinases, with adenosine kinase playing a crucial role in converting the nucleoside analog into its monophosphate form. nih.gov Subsequent phosphorylation events lead to the formation of the active triphosphate metabolite, for instance, 8-amino-adenosine triphosphate (8-amino-ATP). nih.govnih.gov

The accumulation of this active triphosphate form is a critical step. nih.gov Studies have shown that the intracellular concentration of 8-amino-ATP can increase significantly following treatment with 8-amino-adenosine. nih.govtmc.edu This metabolic conversion and subsequent accumulation of the triphosphate analog are prerequisites for the downstream inhibitory effects on cellular functions. nih.govresearchgate.net The cytotoxicity of 8-amino-adenosine is directly dependent on its metabolism to this nucleoside triphosphate. nih.gov

Interference with Nucleotide Pools and Cellular Bioenergetics

The accumulation of analog triphosphates like 8-amino-ATP has profound consequences for cellular bioenergetics, most notably by disrupting the balance of natural nucleotide pools. nih.govtmc.edu

A primary mechanism of action for 8-amino-adenosine is the induction of a rapid and significant decline in the intracellular pool of adenosine triphosphate (ATP). nih.govnih.gov The accumulation of the analog's triphosphate form, 8-amino-ATP, occurs concurrently with a sharp decrease in endogenous ATP levels. nih.govnih.gov This suggests a direct interference with the cell's energy currency.

| Treatment Agent | Concentration | Duration (hours) | ATP Pool Inhibition (%) | RNA Synthesis Inhibition (%) | Source |

|---|---|---|---|---|---|

| 8-amino-adenosine | 10 μM | 4 | 92% | 94% | nih.gov |

Inhibition of Ribonucleic Acid (RNA) Synthesis and Gene Transcription

Analogs such as 8-amino-adenosine are potent inhibitors of RNA synthesis and gene transcription. nih.govtmc.edu This inhibition is not the result of a single action but rather a combination of disruptive mechanisms that ultimately halt the production of RNA. nih.govresearchgate.net The decrease in global RNA synthesis is dose- and time-dependent. For example, treatment with 10 μM of 8-amino-adenosine can lead to a 50% inhibition of RNA synthesis within four hours. nih.gov

The disruption of transcription by 8-amino-adenosine and its metabolites occurs through several distinct but interrelated pathways. nih.govtmc.edu These include direct competition with natural nucleotides and the physical interruption of the growing RNA chain. nih.govnih.gov

Once metabolized into its triphosphate form, 8-amino-ATP acts as a fraudulent substrate that directly competes with endogenous ATP for incorporation into the elongating mRNA strand by RNA polymerase II. nih.govnih.gov In vitro transcription assays have demonstrated this competitive inhibition. nih.govnih.gov As the intracellular ratio of 8-amino-ATP to ATP increases, driven by both the accumulation of the analog and the depletion of the natural nucleotide, the inhibition of transcription becomes more pronounced. nih.gov For transcription to be fully inhibited, the concentration of 8-amino-ATP must significantly surpass that of ATP within the cell. nih.gov

| Mechanism | Description | Consequence | Source |

|---|---|---|---|

| Competitive Inhibition | The active metabolite, 8-amino-ATP, competes with natural ATP for the active site of RNA polymerase II. | Decreased rate of de novo mRNA synthesis. | nih.govnih.govresearchgate.net |

| Chain Termination | Incorporation of 8-amino-ATP at the 3'-terminus of the nascent RNA strand. | Prevents further elongation, causing premature transcription termination. | nih.govnih.govresearchgate.net |

Mechanisms of Transcription Disruption.

Impact on RNA Polymerase II Activity and C-Terminal Domain Phosphorylation

A primary mechanism by which 8-((2-Aminoethyl)amino)adenosine analogs inhibit transcription is by altering the activity of RNA Polymerase II (RNAPII), the enzyme central to mRNA synthesis. nih.gov The function of RNAPII is tightly regulated by the phosphorylation state of its C-terminal domain (CTD). thermofisher.com The CTD is composed of numerous repeats of the consensus sequence YSPTSPS, and the phosphorylation of serine residues at positions 2 and 5 (Ser2 and Ser5) is essential for the transcription cycle to proceed. thermofisher.comthermofisher.com

Research demonstrates that treatment with 8-amino-adenosine, a related compound, leads to a significant decrease in the phosphorylation of both Ser2 and Ser5 on the RNAPII CTD. nih.gov The phosphorylation of Ser5 by Cyclin-Dependent Kinase 7 (CDK7) is a critical step for transcription initiation, while Ser2 phosphorylation by CDK9 is required for the transition to productive elongation. nih.gov By preventing these crucial phosphorylation events, the adenosine analogs effectively stall RNAPII, hindering both the initiation and elongation phases of transcription. nih.gov This inhibition of CTD phosphorylation is considered a key mechanism behind the compound's ability to shut down gene transcription. nih.gov

Inhibition of mRNA Polyadenylation

Beyond transcription, analogs of this compound also interfere with mRNA processing, specifically the polyadenylation step. After an mRNA molecule is transcribed, a tail of adenosine monophosphates (a poly(A) tail) is added to its 3' end. This modification is vital for the stability of the mRNA, its export from the nucleus, and its efficient translation into protein.

The active metabolite of 8-amino-adenosine, 8-amino-ATP, has been shown to inhibit the polyadenylation of transcripts. nih.gov It is believed that 8-amino-ATP acts as a competitive inhibitor for the mammalian poly(A) polymerase enzyme. nih.gov This inhibition of poly(A) tail synthesis provides another distinct mechanism by which these compounds disrupt the flow of genetic information and ultimately inhibit protein expression. nih.gov

Modulation of Kinase Activity, specifically Cyclin-Dependent Kinases (CDK7 and CDK9)

The observed decrease in RNAPII CTD phosphorylation is a direct result of the inhibitory action of this compound analogs on specific cyclin-dependent kinases (CDKs). nih.gov The primary targets identified are CDK7 and CDK9, both of which are critical regulators of transcription. nih.govnih.gov

CDK7: A component of the general transcription factor TFIIH, CDK7 phosphorylates Ser5 of the RNAPII CTD, a key signal for transcription initiation. nih.gov

CDK9: As the catalytic core of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates Ser2 of the CTD, which allows the polymerase to transition into the productive elongation phase. nih.gov

By inhibiting these two essential kinases, the adenosine analogs deliver a powerful one-two punch that effectively halts the transcription cycle. nih.gov Other potent CDK inhibitors that also target CDK7 and CDK9, such as Flavopiridol and SNS-032, have been shown to similarly suppress transcription. nih.gov

Competitive Inhibition at Catalytic Sites

The inhibition of CDK7 and CDK9 by this compound analogs occurs through a mechanism of competitive inhibition at the enzyme's catalytic site. nih.gov Kinases use adenosine triphosphate (ATP) as a substrate, binding it within a specific pocket to source the phosphate (B84403) group for transfer. The adenosine-based structure of these inhibitor compounds allows them to mimic ATP and occupy this same binding site. nih.gov

Once bound, however, the analog cannot function as a phosphate donor. Its presence in the active site physically blocks ATP from entering, thereby competitively inhibiting the kinase's function. nih.gov It is hypothesized that the active metabolite, 8-amino-ATP, is the species that competitively inhibits the activity of CDK7 and CDK9. nih.govnih.gov This direct competition with ATP for the kinase catalytic site is a well-established mechanism for this class of transcription-inhibiting compounds. nih.gov

Cellular and Biochemical Consequences of 8 2 Aminoethyl Amino Adenosine Analog Exposure

Effects on Cellular Proliferation and Viability

The nucleoside analog 8-((2-Aminoethyl)amino)adenosine, commonly referred to as 8-amino-adenosine (8-NH2-Ado), demonstrates significant cytotoxic effects across various cancer cell lines, leading to an inhibition of cellular proliferation and a reduction in cell viability. nih.govnih.gov Studies have shown its effectiveness in breast cancer cells, including estrogen receptor-positive (ER+) lines like MCF-7 and T47-D, as well as ER- lines such as MDA-MB-468 and MDA-MB-231. nih.govnih.gov Notably, the cytotoxicity of this compound is independent of the p53 tumor suppressor protein status of the cells, making it a potential agent against cancers with mutant p53, which are often resistant to conventional therapies. nih.govnih.gov

In comparative studies, this compound was found to be more cytotoxic than established chemotherapeutic agents like gemcitabine and etoposide in all tested breast cancer subtypes. nih.gov Beyond breast cancer, this compound has also proven effective in multiple myeloma cell lines and primary indolent leukemia cells. nih.govnih.gov In human lung adenocarcinoma A549 cells, this compound significantly increased reproductive cell death, particularly when combined with X-ray radiation. nih.gov The primary mechanisms underlying its anti-proliferative effects include the inhibition of mRNA synthesis and a significant reduction in cellular ATP levels. nih.govnih.gov

| Cell Line | Cancer Type | p53 Status | Effect of this compound |

|---|---|---|---|

| MCF-7 | Breast Cancer (ER+) | Wild-Type | Inhibits proliferation and induces cell death. nih.govnih.gov |

| T47-D | Breast Cancer (ER+) | Mutant | Inhibits proliferation. nih.gov |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Mutant | Highly cytotoxic. nih.govnih.gov |

| MDA-MB-468 | Breast Cancer (ER-) | Mutant | Inhibits proliferation. nih.gov |

| A549 | Lung Adenocarcinoma | Not Specified | Increases reproductive cell death, enhances radiation effects. nih.gov |

| K562 | Chronic Myelogenous Leukemia | Not Specified | Decreases clonogenicity and induces cell death. researchgate.net |

Induction of Programmed Cell Death Pathways

Exposure to this compound triggers programmed cell death, primarily through the induction of apoptosis. nih.govnih.gov

The apoptotic response to this compound is characterized by the appearance of several key biochemical markers. In MCF-7 breast cancer cells, treatment with the compound leads to the cleavage of poly-ADP-ribose polymerase (PARP), an increase in cytoplasmic histone-associated DNA fragments, and positive Annexin V staining, all of which are hallmarks of apoptosis. nih.gov Similarly, in human lung carcinoma A549 cells, this compound significantly enhances radiation-induced apoptosis. nih.gov This induction of apoptosis is a critical component of its anticancer activity. nih.govnih.gov

The induction of apoptosis by this compound involves the mitochondria-mediated apoptotic signal transduction pathway. nih.gov While detailed studies on its direct effect on mitochondrial membrane potential are emerging, its role in activating intrinsic apoptotic pathways suggests a likely disruption of mitochondrial integrity. In many forms of apoptosis, the loss of mitochondrial membrane potential is a key early event, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov The involvement of caspase-9, a key initiator caspase of the mitochondrial pathway, further supports the role of mitochondrial events in this compound-induced cell death. nih.gov

The apoptotic cell death induced by this compound is dependent on the activation of the caspase cascade. nih.govnih.gov In MCF-7 cells, the pan-caspase inhibitor Z-VAD effectively blocks the cytotoxic effects of the compound, confirming the central role of these proteases. nih.govnih.gov Further investigation in A549 cells has shown that the enhancement of radiation-induced apoptosis by this compound is suppressed by peptide inhibitors of caspase-3, caspase-8, and caspase-9. nih.gov

This indicates the involvement of both the extrinsic (death receptor-mediated, involving caspase-8) and intrinsic (mitochondria-mediated, involving caspase-9) apoptotic pathways. nih.govresearchgate.netnih.gov Activated initiator caspases (caspase-8 and -9) subsequently cleave and activate executioner caspases like caspase-3. researchgate.net A key substrate for activated executioner caspases is PARP; its cleavage by caspases is a well-established marker of apoptosis and has been observed in cells treated with this compound. nih.govresearchgate.net

| Biochemical Marker | Observation | Significance |

|---|---|---|

| PARP Cleavage | Observed in MCF-7 and K562 cells. nih.govresearchgate.net | Hallmark of caspase-dependent apoptosis. |

| Annexin V Staining | Positive staining observed in MCF-7 cells. nih.gov | Indicates externalization of phosphatidylserine, an early apoptotic event. |

| Caspase Activation | Involves Caspase-3, -8, and -9. nih.gov Cell death blocked by pan-caspase inhibitor Z-VAD. nih.govnih.gov | Confirms apoptosis is caspase-dependent and involves both intrinsic and extrinsic pathways. |

| Down-regulation of Anti-apoptotic Proteins | Decreased expression of survivin and XIAP. nih.gov | Promotes the apoptotic process by removing inhibitory signals. |

While initially developed as part of a class of compounds intended to be cell cycle inhibitors, the primary mechanism of action for this compound appears to be transcription inhibition leading to apoptosis. nih.gov However, compounds that interfere with fundamental cellular processes like transcription and ATP production invariably impact cell cycle progression. researchgate.net Depletion of adenosine (B11128), a consequence of this compound metabolism, has been linked to the activation of the DNA damage response and subsequent cell cycle arrest. researchgate.net Although specific studies detailing the exact phase of cell cycle arrest (e.g., G1, S, or G2/M) induced by this compound are not extensively detailed in the provided literature, its action as a transcription inhibitor suggests it would prevent the synthesis of essential cell cycle proteins, thereby halting proliferation. nih.gov

Apoptosis Induction and Related Biochemical Markers.

Enzymatic Dependencies in Metabolic Activation

The cytotoxic and anti-proliferative effects of this compound are not inherent to the molecule itself but are dependent on its intracellular metabolic activation. nih.gov The compound acts as a prodrug that must be converted into its active triphosphate form, 8-amino-adenosine triphosphate (8-amino-ATP), to exert its biological effects. nih.gov

This metabolic conversion is initiated by adenosine kinase (ADK), which phosphorylates this compound to its monophosphate form. nih.govnih.gov Subsequent enzymatic steps lead to the formation of the active 8-amino-ATP. nih.gov The accumulation of 8-amino-ATP within the cell has several critical consequences: it leads to a rapid and significant decline in the endogenous pool of ATP, and it inhibits RNA synthesis. nih.govresearchgate.net The active metabolite can be incorporated into nascent RNA chains, causing premature chain termination and inhibiting the polyadenylation of mRNA transcripts. nih.govresearchgate.net Therefore, the efficacy of this compound is critically dependent on the expression and activity of adenosine kinase and other enzymes in the purine (B94841) salvage pathway within the target cancer cells. nih.govnih.gov

Role of Adenosine Kinase

Adenosine kinase (ADK) is a crucial enzyme in the metabolism and cellular activity of 8-amino-adenosine, an analog of this compound. nih.gov This enzyme catalyzes the phosphorylation of adenosine and its analogs to their corresponding monophosphate derivatives. wikipedia.orgnovocib.com The cytotoxicity of 8-amino-adenosine is contingent upon its metabolic conversion to the active triphosphate form, 8-amino-ATP, a process initiated by adenosine kinase. nih.gov

The conversion by adenosine kinase is a critical activation step. Following phosphorylation, 8-amino-adenosine monophosphate is further metabolized to 8-amino-ATP. nih.gov The accumulation of 8-amino-ATP within the cell has significant biochemical consequences that contribute to the compound's effects. One of the primary outcomes is a rapid and substantial decrease in the intracellular pool of adenosine triphosphate (ATP). nih.govnih.gov This depletion of ATP is a key factor in the subsequent inhibition of transcription. nih.govresearchgate.net

The decline in cellular ATP levels directly impacts RNA synthesis. nih.gov In studies with the K562 cell line, treatment with 8-amino-adenosine led to a dose- and time-dependent increase in 8-amino-ATP, which was accompanied by a greater than 95% reduction in the endogenous ATP pool. nih.gov This loss of ATP, the primary energy currency of the cell and a necessary substrate for RNA polymerases, contributes significantly to the observed inhibition of transcription. nih.gov

Furthermore, the active metabolite, 8-amino-ATP, can competitively inhibit enzymes that utilize ATP, such as CDK7 and CDK9, which are responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II. nih.gov This inhibition of CTD phosphorylation is another mechanism through which 8-amino-adenosine impedes transcription. nih.gov The incorporation of 8-amino-ATP into nascent RNA transcripts can also lead to premature chain termination. nih.gov

In essence, adenosine kinase plays a pivotal role in initiating the cascade of events that lead to the cellular and biochemical consequences of 8-amino-adenosine exposure. By phosphorylating the parent compound, it enables the formation of the active metabolite that disrupts cellular energy homeostasis and critical processes such as transcription. nih.gov

Table 1: Effects of 8-Amino-Adenosine Treatment on Cellular Parameters

| Cell Line | Treatment Concentration | Duration of Treatment | Effect on RNA Synthesis | Effect on Intracellular ATP | Accumulation of 8-amino-ATP | Reference |

| MM.1S | 1 µM | 12 hours | ~50% inhibition | Decline over time | Accumulation over time | nih.gov |

| MM.1S | 10 µM | 2 hours | 50% inhibition | Decline over time | Accumulation over time | nih.gov |

| MM.1S | 30 µM | 4 hours | 50% inhibition | Decline over time | Accumulation over time | nih.gov |

| K562 | Dose-dependent | Time-dependent | Inhibition | >95% decline | Dose- and time-dependent increase | nih.gov |

Preclinical Investigations and Biological Systems Research

In Vitro Efficacy Studies in Defined Cell Line Models.

Analysis in Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Leukemia).

No data available.

Assessment in Solid Tumor Cell Lines (e.g., Breast Cancer).

No data available.

Evaluation in Chemotherapy-Sensitive and -Resistant Cell Models.

No data available.

Investigation in Preclinical Animal Models (if applicable to mechanism-of-action studies).

No data available.

Interactions Within the Purinergic System and Broader Biological Context

Role as a Modified Purine (B94841) Nucleoside in Cellular Homeostasis

Purine nucleosides are fundamental to cellular life, serving as building blocks for nucleic acids and as key signaling molecules that regulate a vast array of physiological processes. wikipedia.org Modified purine nucleosides, both naturally occurring and synthetic, play crucial roles in fine-tuning these processes, often exhibiting unique biological activities. These modifications can alter their metabolic stability, receptor binding affinity, and cellular uptake, thereby influencing cellular homeostasis.

Consideration within Adenosine (B11128) Receptor Signaling (as a structural analog or probe)

Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are key mediators of adenosine's effects throughout the body. nih.gov These receptors are involved in a multitude of physiological functions, including cardiovascular regulation, neurotransmission, and inflammation. mdpi.com The development of structural analogs of adenosine has been instrumental in elucidating the specific roles of these receptor subtypes.

8-((2-Aminoethyl)amino)adenosine is recognized and utilized in research as a structural analog of adenosine. Its modifications at the 8-position of the purine ring allow it to serve as a molecular probe to explore the structure and function of adenosine receptors. The xanthine (B1682287) amine congener (XAC), a derivative of this compound, has been used in crystallographic studies to understand the ligand-binding pocket of the A2A adenosine receptor. nih.gov Such studies are crucial for the rational design of novel and selective adenosine receptor ligands.

Comparison and Contrast with Canonical Adenosine Receptor Ligands

The affinity and efficacy of a ligand at a particular receptor subtype are critical determinants of its biological effects. Canonical adenosine receptor ligands, such as the endogenous agonist adenosine and the potent synthetic agonist 5'-N-Ethylcarboxamidoadenosine (NECA), serve as benchmarks for characterizing novel compounds.

In contrast, adenosine and NECA are agonists at adenosine receptors, though with differing potencies and selectivities. NECA is a high-affinity, non-selective agonist at A1, A2A, and A3 receptors. innoprot.com The table below provides a general comparison of the receptor interaction profiles of these key compounds.

Table 1: Comparative Profile of Adenosine Receptor Ligands

| Compound | Type | General Receptor Interaction Profile |

| Adenosine | Endogenous Agonist | Activates all four adenosine receptor subtypes (A1, A2A, A2B, A3). |

| NECA | Synthetic Agonist | High-affinity, non-selective agonist at A1, A2A, and A3 adenosine receptors. |

| XAC (related to this compound) | Synthetic Antagonist | Blocks the action of adenosine at its receptors. |

Potential for Modulating Adenosine-Mediated Cellular Processes (e.g., cAMP pathways)

The signaling pathways initiated by the activation of adenosine receptors are crucial for mediating their physiological effects. The A2A and A2B adenosine receptors are primarily coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. innoprot.com Conversely, the A1 and A3 receptors are typically coupled to the Gi protein, which inhibits adenylyl cyclase and reduces cAMP production.

Given that this compound is a structural analog of adenosine, it has the potential to modulate these cAMP-mediated cellular processes. The specific effect, whether stimulatory or inhibitory, would depend on its agonist or antagonist activity at the different receptor subtypes and the receptor expression profile of the target cell. While direct studies on the effect of this compound on cAMP accumulation are limited, research on related compounds offers insights. For example, a fluorescently labeled analog, 8-(2-[Fluoresceinyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate, is a potent activator of cAMP-dependent protein kinases. wikipedia.orgmybiosource.com Furthermore, studies on the related compound 8-amino-adenosine indicate that its active triphosphate form can competitively inhibit ATP at key enzymes involved in transcription, such as CDK7 and CDK9, which are critical for the phosphorylation of RNA polymerase II. nih.gov This highlights a potential intracellular mechanism for modulating cellular processes that is independent of cell surface receptor activation but is a consequence of its metabolism.

Engagement with Enzymes of Purine Metabolism

The cellular concentration of adenosine, and by extension the activity of its receptors, is tightly regulated by enzymes involved in its metabolism. The two primary enzymes in this process are adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP), and adenosine deaminase (ADA), which deaminates adenosine to inosine. uniprot.org The interaction of adenosine analogs with these enzymes is a critical aspect of their pharmacological profile.

There is strong evidence to suggest that this compound is a substrate for adenosine kinase. Studies on the closely related compound, 8-amino-adenosine, have demonstrated that its cytotoxicity is dependent on its phosphorylation to its triphosphate form by adenosine kinase. nih.govnih.gov This metabolic activation is a common feature of many nucleoside analogs and is often a prerequisite for their biological activity.

Information regarding the interaction of this compound with adenosine deaminase is less clear from the available literature. Generally, modifications at the 8-position of the adenine (B156593) ring can influence the susceptibility of the nucleoside to deamination by ADA. Some 8-substituted analogs are resistant to deamination, which can prolong their duration of action. drugbank.com However, without specific experimental data, the precise nature of the interaction between this compound and adenosine deaminase remains to be elucidated.

Advanced Methodologies in 8 2 Aminoethyl Amino Adenosine Research

Application of Biochemical Assays for Metabolic and Enzymatic Characterization

Biochemical assays are fundamental in understanding how 8-((2-Aminoethyl)amino)adenosine is metabolized and how it interacts with cellular enzymes. A critical step in the activity of adenosine (B11128) analogs is their metabolic conversion into active forms. nih.govresearchgate.net

Researchers utilize assays to demonstrate that compounds like 8-amino-adenosine are metabolized into their active triphosphate form, 8-amino-ATP, within cells. nih.gov This conversion is a prerequisite for its cytotoxic effects. researchgate.net The enzymes central to adenosine metabolism, such as Adenosine Kinase (ADK) and Adenosine Deaminase (ADA), are key subjects of these investigations. mdpi.com ADK is responsible for phosphorylating adenosine to adenosine monophosphate, while ADA converts adenosine to inosine. mdpi.com

Biochemical studies have established a strong correlation between the accumulation of the active triphosphate metabolite and a simultaneous decrease in intracellular ATP levels. nih.gov This depletion of the cellular ATP pool is a significant contributor to the compound's mechanism of action, as it removes the necessary substrate for mRNA synthesis. nih.gov Radioligand binding assays are also employed to characterize the interaction of adenosine analogs with specific cellular receptors, such as the A3 adenosine receptor, helping to determine binding affinities and receptor density. nih.gov

| Assay Type | Analyte / Target | Key Finding |

| Metabolic Analysis | Intracellular Nucleotides | 8-amino-adenosine is converted to 8-amino-ATP, leading to a decrease in the cellular ATP pool. nih.govresearchgate.net |

| Enzyme Activity Assay | Adenosine Kinase (ADK) | Characterizes the phosphorylation of the adenosine analog, the initial step in its metabolic activation. mdpi.com |

| Enzyme Activity Assay | Adenosine Deaminase (ADA) | Determines the rate of deamination, a pathway for metabolizing adenosine and its analogs. mdpi.com |

| Radioligand Binding | Adenosine Receptors | Quantifies the binding affinity (KD) and receptor expression levels (Bmax) on cell membranes. nih.gov |

Molecular Biology Techniques for Gene Expression and Protein Analysis

To understand the downstream effects of this compound on cellular machinery, researchers employ various molecular biology techniques. These methods allow for the precise analysis of changes in gene expression and protein function.

Immunoblotting, or Western blotting, is a key technique used to evaluate the status of specific proteins. nih.gov Studies on the related compound 8-amino-adenosine have used immunoblotting to analyze the phosphorylation state of RNA polymerase II. nih.gov The C-terminal domain (CTD) of RNA polymerase II must be phosphorylated for the initiation and elongation of transcription. nih.gov Research has shown that treatment with 8-amino-adenosine leads to a sharp decline in the phosphorylation of the RNA polymerase II CTD at both Serine-5 and Serine-2, which are phosphorylated by CDK7 and CDK9, respectively. nih.gov This inhibition of phosphorylation prevents the progression of transcription. nih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) is another vital tool, used to detect and quantify the messenger RNA (mRNA) encoding specific proteins, such as adenosine receptors. nih.gov This allows researchers to confirm the expression of target genes within a specific cell line before conducting further functional studies. nih.gov

Table: Effect of 8-amino-adenosine on RNA Polymerase II Phosphorylation

| Target Protein | Phosphorylation Site | Effect of Treatment | Functional Consequence |

| RNA Polymerase II | Serine-5 (CTD) | Decreased | Inhibition of Transcription Initiation nih.gov |

| RNA Polymerase II | Serine-2 (CTD) | Decreased | Inhibition of Transcription Elongation nih.gov |

In Vitro Transcription and RNA Synthesis Assays

In vitro transcription assays are crucial for directly demonstrating the impact of adenosine analogs on the process of RNA synthesis. nih.gov These cell-free systems utilize a DNA template, RNA polymerase, and nucleotide triphosphates (NTPs) to synthesize RNA in a controlled environment. mdpi.com

The general process for these assays involves linearizing a DNA plasmid template containing a specific promoter, such as that for bacteriophage T7 RNA polymerase. mdpi.com The reaction is then carried out in the presence of the polymerase and a mixture of standard NTPs, along with the analog triphosphate (e.g., 8-amino-ATP). The resulting RNA products can be analyzed by methods like denaturing polyacrylamide gel electrophoresis (PAGE) to determine their size and quantity. researchgate.net

Cellular Imaging and Flow Cytometry for Phenotypic Analysis

In the context of adenosine analog research, flow cytometry is used to analyze key markers of cellular health and cell death pathways. For instance, after treatment with 8-amino-adenosine, cells can be stained with Annexin V. researchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during the early stages of apoptosis. An increase in Annexin V binding indicates the induction of this cell death pathway. researchgate.net

Flow cytometry can also be used to assess changes in mitochondrial membrane permeability, another hallmark of apoptosis. researchgate.net These multiparametric analyses provide a detailed picture of the cellular response, allowing researchers to distinguish between different cell populations and discover specific phenotypic profiles resulting from compound treatment. nih.gov Imaging flow cytometry combines the statistical power of flow cytometry with the spatial resolution of microscopy, enabling the visualization and quantification of complex cellular states and morphologies in large populations of cells. nih.gov

Future Directions and Emerging Research Avenues

Identification of Novel Molecular Targets Beyond Transcription Inhibition

The primary mechanism of action for the parent compound, 8-amino-adenosine, is the comprehensive inhibition of transcription. nih.govnih.gov This is achieved through multiple, concurrent effects: the depletion of intracellular ATP pools, the reduction of RNA polymerase II phosphorylation, and the incorporation of its metabolite, 8-amino-ATP, into nascent RNA chains, causing premature termination. nih.govtmc.edu While these effects are profound, the future of 8-((2-Aminoethyl)amino)adenosine research hinges on identifying molecular targets entirely independent of this pathway to understand its unique biological footprint.

Research has shown that 8-amino-adenosine can induce p53-independent cell death, making it effective against cancer cells with mutant p53. nih.gov It also appears to trigger different cell death modalities, including apoptosis and autophagy, depending on the cellular context. tmc.edunih.gov A critical future avenue is to investigate whether this compound modulates these or other cell death pathways through novel protein interactions. The aminoethyl side chain could confer affinity for new targets not recognized by its parent compound.

Potential research questions include:

Does the terminal amino group on the side chain allow for interaction with specific enzyme classes, such as kinases or transferases, that are not primary targets of 8-amino-adenosine?

Could the compound interact with components of the DNA damage response (DDR) pathway or cellular stress response pathways beyond its effect on transcription?

Does it have unforeseen effects on metabolic enzymes, altering cellular metabolism in ways distinct from simple ATP depletion?

Table 1: Potential Areas for Novel Target Identification

| Research Area | Rationale | Key Questions |

|---|---|---|

| Kinase Profiling | The adenosine (B11128) scaffold is a common feature in kinase inhibitors. The aminoethyl side chain may confer novel kinase binding properties. | Does it inhibit kinases outside of the transcription-related CDKs (CDK7, CDK9)? |

| Cell Death Pathways | The parent compound induces both apoptosis and autophagy. tmc.edunih.gov The derivative may have a modulated or different effect. | Does it directly bind to core apoptotic or autophagic proteins like caspases or Beclin-1? |

| Metabolic Enzymes | As an adenosine analog, it is processed by cellular metabolic enzymes. It might inhibit or modulate other nucleotide-dependent enzymes. | Does it affect purine (B94841) or pyrimidine (B1678525) metabolism enzymes beyond adenosine kinase? |

| Receptor Binding | Adenosine receptors are a major class of purinergic signaling targets. | Could the C8 substitution allow for binding to specific adenosine or other purinergic receptor subtypes? |

Exploration of Structure-Activity Relationships for Enhanced Specificity

The development of any chemical scaffold for therapeutic or research purposes requires a thorough understanding of its structure-activity relationships (SAR). For this compound, the goal is to design new analogs with enhanced specificity for a desired target and reduced off-target effects. The parent compound, 8-amino-adenosine, is known to be metabolized to 8-amino-ATP, which leads to broad transcriptional inhibition. nih.gov Future SAR studies should aim to modify the molecule to favor interaction with a single, specific target over this general mechanism.

Key areas for modification and study include:

The C8-Side Chain: The length, branching, and terminal functional group of the aminoalkyl chain can be varied. For instance, replacing the terminal amine with an amide, carboxyl, or a more complex moiety could drastically alter binding affinities.

The Ribose Sugar: Modifications at the 2', 3', or 5' positions of the ribose sugar are known to impact stability, cell permeability, and target interaction. nih.gov For example, 2'-O-methylation is a common modification to increase RNA stability. nih.gov

The Purine Core: While the adenosine core is central, substitutions at other positions, such as C2, could be explored to fine-tune electronic properties and steric interactions within a target's binding pocket.

SAR studies on related adenosine derivatives have successfully generated compounds with high selectivity for specific targets, such as A2A adenosine receptor antagonists, demonstrating the feasibility of this approach. nih.govnih.gov

Investigation of Interactions with Other Signaling Pathways

A cell's response to a stimulus is rarely the result of a single, linear pathway. It is a complex interplay of interconnected signaling networks. While 8-amino-adenosine is known to inhibit transcription by affecting CDK7 and CDK9, these kinases are also nodes in other critical pathways, including cell cycle regulation. nih.govnih.gov A crucial area of future research is to map the downstream consequences of inhibiting these primary targets and to uncover any direct interactions this compound may have with other signaling cascades.

For example, adenosine signaling is known to interact with dopamine (B1211576) signaling in the central nervous system, often through the formation of A2A-D2 receptor heteromers. nih.gov It would be valuable to explore if this compound can modulate such receptor complexes or other G-protein coupled receptor (GPCR) pathways. Furthermore, the blockade of adenosine A2A receptors has been shown to involve the p38 MAPK signaling pathway, suggesting another potential avenue for investigation. nih.gov Determining if this compound activates or inhibits pathways like MAPK, PI3K/Akt, or NF-κB, either as a downstream consequence of transcription inhibition or through direct interaction, will be essential for a complete understanding of its biological effects.

Development of Next-Generation Chemical Probes based on this compound Scaffold

A potent and specific molecule can be converted into a chemical probe to study biological systems. nih.gov Developing such probes from the this compound scaffold is a logical and powerful next step. These probes could be used to identify binding partners, visualize the compound's localization within a cell, and quantify target engagement.

Types of probes that could be developed:

Biotinylated Probes: Adding a biotin (B1667282) tag would allow for affinity purification of binding partners from cell lysates, enabling the identification of novel targets through techniques like mass spectrometry.

Fluorescent Probes: Conjugating a fluorescent dye (e.g., FITC, ROX) would enable the use of fluorescence microscopy to visualize the subcellular localization of the compound and its targets in real-time. A dye-labeled analog, 8-(6-Aminohexyl)-amino-adenosine-2',5'-bisphosphate, already exists, demonstrating the chemical tractability of this approach. jenabioscience.com

Photo-affinity Probes: Incorporating a photo-reactive group would allow for the covalent cross-linking of the probe to its targets upon UV irradiation, providing a more robust method for identifying direct binding partners.

Spin-labeled Probes: For biophysical studies, nitroxide spin labels could be added to allow for investigation of target binding and conformational changes using electron paramagnetic resonance (EPR) spectroscopy, an approach used for other adenosine receptor ligands. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

To fully grasp the multifaceted impact of this compound on cellular function, a reductionist, single-pathway approach is insufficient. The integration of systems biology methodologies is essential for building a comprehensive model of its mechanism of action. Because the parent compound is known to have multiple effects—including ATP depletion, RNA synthesis inhibition, and induction of cell death—a systems-level view is uniquely suited to unravel this complexity. nih.govtmc.edu

Table 2: Application of Systems Biology to this compound Research

| 'Omics' Approach | Objective | Potential Insights |

|---|---|---|

| Transcriptomics (RNA-seq) | To profile all changes in gene expression following treatment. | Identify entire pathways and gene networks that are up- or down-regulated, revealing downstream effects beyond simple transcription shutdown. |

| Proteomics | To quantify changes in the entire proteome and post-translational modifications (e.g., phosphorylation). | Directly measure the impact on protein levels and kinase activity across the cell, validating predicted targets and discovering novel ones. |

| Metabolomics | To measure the global changes in cellular metabolites. | Provide a detailed picture of the metabolic rewiring caused by the compound, going beyond the known effect on ATP levels. nih.gov |

| Chemo-proteomics | To identify the cellular targets of a small molecule using affinity-based probes. | Directly pull down and identify the full spectrum of proteins that interact with this compound in an unbiased manner. |

By integrating data from these different 'omics' layers, researchers can construct detailed network models of the compound's effects, identify key nodes that are most sensitive to its action, and generate new, testable hypotheses about its function. This holistic approach will be indispensable in moving the study of this compound forward.

Q & A

Q. What advanced techniques validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.